molecular formula C20H21BrFNO3S B1604146 Prasugrel Hydrobromide CAS No. 1060616-79-6

Prasugrel Hydrobromide

Cat. No.: B1604146
CAS No.: 1060616-79-6
M. Wt: 454.4 g/mol
InChI Key: AOMDYJTUFSZDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prasugrel Hydrobromide is the hydrobromide salt form of Prasugrel, a thienopyridine class inhibitor of platelet activation and aggregation. It acts as a prodrug that is rapidly metabolized in the body to an active metabolite which irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on platelets . This binding prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key pathway for platelet aggregation . As a research tool, this compound is primarily used in preclinical studies to investigate pathways of thrombosis and atherosclerosis. Its applications include studying the mechanisms of antiplatelet therapy, exploring treatments for acute coronary syndromes, and modeling cardiovascular events . A key research advantage of the crystalline Form C of this compound is its very good chemical stability and low hygroscopicity, making it a reliable compound for laboratory use and storage . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S.BrH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMDYJTUFSZDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060616-79-6
Record name Prasugrel hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1060616796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin -2-yl acetate hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASUGREL HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFT5Y771R
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Example Data Table: Reaction Conditions and Yields

Step Key Reagents/Conditions Yield (%) Purity (%)
Bromination HBr, H₂O₂, ethanol, 0–5°C ~90 >98
Coupling/Nucleophilic Substitution Sodium carbonate, acetonitrile, 40–50°C ~87.2 >87
Acetylation Diacetyl oxide, triethylamine, 0–5°C ~66–70 >99.8
Salification (Hydrobromide formation) HBr, methanol/MTBE, RT ~95 >99.8
  • Bromination Step: The use of hydrobromic acid and hydrogen peroxide as a brominating system is safer and more economical than traditional N-bromosuccinimide, and avoids toxic solvents like chloroform.
  • Purification: Repeated recrystallization from acetonitrile yields highly pure prasugrel, suitable for direct conversion to the hydrobromide salt.
  • Salification: The choice of solvent system (methanol/MTBE) and precise control of stoichiometry (prasugrel:hydrobromic acid = 1:0.95–1.1) ensures efficient crystallization and high purity of the final product.
  • Particle Size Control: Final this compound can be milled or micronized to achieve desired particle size distributions for pharmaceutical applications (often D90 < 50 microns).
  • Conversion to Other Salts: this compound can be converted to prasugrel hydrochloride by suspension in ethyl acetate, treatment with a base (e.g., triethylamine), and subsequent acidification with hydrochloric acid.
  • Tablet Formulation: For pharmaceutical use, this compound can be processed via sieving, dissolution in acetone, and drying, followed by blending with excipients and direct compression into tablets.
  • The described methods enable high-yield, high-purity, and scalable production of this compound.
  • Innovations in bromination and purification steps reduce cost, improve safety, and minimize environmental impact.
  • The final product meets stringent purity and particle size requirements for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: Prasugrel Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Prasugrel Hydrobromide has a wide range of scientific research applications:

Biological Activity

Prasugrel hydrobromide is a thienopyridine compound primarily used as an antiplatelet agent to reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). It functions as a prodrug, requiring metabolic activation to exert its pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Prasugrel is an irreversible antagonist of the P2Y12 receptor on platelets. Its active metabolite, R-138727, prevents adenosine diphosphate (ADP) from binding to this receptor, thereby inhibiting ADP-mediated platelet activation and aggregation. This mechanism is similar to that of clopidogrel but with significantly greater potency.

Comparison of Antiplatelet Potency

DrugIC50 (µM)Relative Potency
Prasugrel1.810x more potent than clopidogrel
Clopidogrel2.4Baseline potency

The higher potency of prasugrel is attributed to its more efficient conversion to the active metabolite compared to clopidogrel, leading to greater inhibition of platelet aggregation in vivo .

Pharmacokinetics

Prasugrel exhibits rapid absorption and metabolism:

  • Absorption : Over 79% of an oral dose is absorbed, with peak plasma concentrations reached approximately 30 minutes post-administration.
  • Metabolism : It is hydrolyzed in the intestine and liver by carboxylesterases and cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to form R-138727.
  • Elimination Half-Life : The active metabolite has a half-life of about 7 hours (range: 2-15 hours) .

Distribution and Binding

  • Volume of Distribution : Estimated between 44-68 L.
  • Protein Binding : Approximately 98% of R-138727 binds to human serum albumin .

Clinical Efficacy

Prasugrel has demonstrated superior efficacy in reducing cardiovascular events compared to clopidogrel in clinical trials. A notable study showed that prasugrel significantly reduced the incidence of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke among ACS patients.

Key Findings from Clinical Trials

  • Efficacy : Prasugrel showed a higher rate of platelet inhibition (up to 83% at peak) compared to clopidogrel.
  • Onset of Action : Inhibition occurs rapidly, within 15 minutes after a loading dose .
  • Duration of Effect : Platelet aggregation returns to baseline levels approximately 7-9 days after discontinuation of treatment .

Case Study Insights

In a cohort study involving patients switched from clopidogrel to prasugrel, significant improvements in platelet inhibition were observed. Patients receiving a loading dose of prasugrel exhibited higher rates of inhibition compared to those continuing on clopidogrel.

Safety Profile

While prasugrel is effective in preventing thrombotic events, it also carries a risk for increased bleeding complications. The benefit-risk ratio must be carefully considered, especially in patients with a history of bleeding disorders or those undergoing surgical procedures.

Common Adverse Effects

  • Bleeding Events : Increased incidence compared to clopidogrel.
  • Gastrointestinal Issues : Rarely reported but can occur.

Q & A

Basic: What methodological considerations are critical when selecting dissolution media for Prasugrel Hydrobromide tablets in vitro?

Answer:
The selection of dissolution media should prioritize discriminatory power, physiological relevance, and drug stability. This compound exhibits pH-dependent solubility, with higher solubility in acidic conditions (e.g., 0.01 M HCl) compared to buffers (acetate pH 4.0, phosphate pH 6.8). Studies recommend deaerating the medium at 48°C for 20 minutes to minimize gas interference, followed by maintaining 37°C to mimic physiological conditions. UV spectrophotometry at 220 nm is validated for quantification due to consistent absorbance peaks in acidic media .

Advanced: How can researchers resolve contradictions in clinical trial outcomes comparing Prasugrel with ticagrelor?

Answer:
Discrepancies arise from trial design variations, such as preloading strategies (e.g., ticagrelor preloading vs. prasugrel’s no preloading in ISAR-REACT 5) and endpoint definitions (e.g., inclusion/exclusion of periprocedural MI). Network meta-analyses (NMA) incorporating 30-day and 1-year data show prasugrel’s superiority in reducing all-cause mortality and re-infarction, but bleeding risks require stratification by patient subgroups (e.g., BMI, age). Sensitivity analyses excluding confounders (e.g., procedural MI) can clarify efficacy signals .

Basic: What validated analytical techniques quantify this compound release in dissolution studies?

Answer:
UV spectrophotometry at 220 nm in 0.01 M HCl is the preferred method due to its simplicity, reproducibility, and alignment with Prasugrel’s absorption spectrum. Stability studies confirm minimal degradation under these conditions, ensuring reliable quantification over 2-hour dissolution windows. Method validation should follow ICH guidelines for linearity, precision, and accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Prasugrel Hydrobromide
Reactant of Route 2
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Prasugrel Hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.